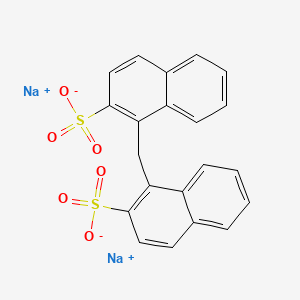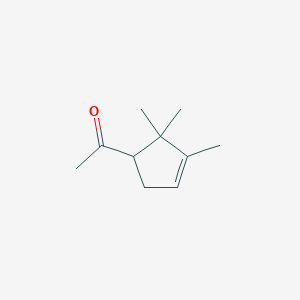
2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt is a chemical compound with the molecular formula C21H14O6S2.2Na and a molecular weight of 472.44 g/mol . It is a disodium salt derivative of 2-naphthalenesulfonic acid, characterized by the presence of two sulfonic acid groups attached to a naphthalene ring system, bridged by a methylene group . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt typically involves the following steps :
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde to form the methylenebis derivative.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with different functional groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is used in studies involving the interaction of sulfonic acid groups with biological molecules.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways . The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt can be compared with other similar compounds, such as :
Naphthalene-2-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in similar applications but with different reactivity.
1,3,6-Naphthalenetrisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups, offering different chemical properties and applications.
2-Naphthalenesulfonic acid, 5,5’-methylenebis-: Another methylenebis derivative with different substitution patterns, leading to unique chemical behavior.
The uniqueness of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
2379-92-2 |
|---|---|
Molecular Formula |
C21H14Na2O6S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
disodium;1-[(2-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
SPDUFLWDSCKGPG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)

![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)








![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


